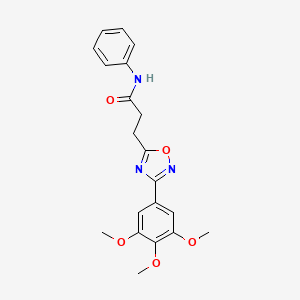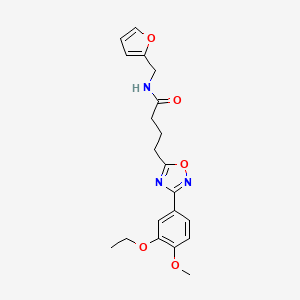
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPPA is a sulfonamide derivative that has been synthesized using a novel method and has shown promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide is not yet fully understood. However, it has been suggested that 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has several advantages for lab experiments. It is a highly pure and stable compound, making it easy to handle and store. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been reported to have a low toxicity profile, making it safe for use in in vitro and in vivo studies. However, one of the limitations of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide is its limited solubility in water, which may hinder its application in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide. One potential direction is the development of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide-based drug formulations for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide and its interaction with various cellular targets. Further studies are also needed to evaluate the pharmacokinetics and toxicity of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide in vivo. Overall, the research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has shown promising results and has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has been synthesized using a novel method that involves the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with acetyl chloride to obtain 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide. This synthesis method has been reported to have a high yield and purity, making it a promising method for large-scale production of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-19-9-11-21(12-10-19)26-25(28)18-27(16-15-20-7-5-4-6-8-20)33(29,30)22-13-14-23(31-2)24(17-22)32-3/h4-14,17H,15-16,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCABYXAWXDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)



![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)





